molecular formula C10H13N3O4S B1344449 3-[({5-[(Cyclopropylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]propanoic acid CAS No. 1119449-70-5

3-[({5-[(Cyclopropylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]propanoic acid

Cat. No.: B1344449
CAS No.: 1119449-70-5
M. Wt: 271.3 g/mol
InChI Key: UZJXHPNMSYMQDN-UHFFFAOYSA-N
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Description

3-[({5-[(Cyclopropylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]propanoic acid is a complex organic compound characterized by its unique structure, which includes a cyclopropylamino group, an oxadiazole ring, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[({5-[(Cyclopropylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]propanoic acid typically involves multiple steps, starting with the formation of the oxadiazole ring This can be achieved through the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-[({5-[(Cyclopropylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reactive sites within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[({5-[(Cyclopropylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: It is used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 3-[({5-[(Cyclopropylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[({5-[(Cyclopropylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]butanoic acid
  • 3-[({5-[(Cyclopropylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]pentanoic acid

Uniqueness

Compared to similar compounds, 3-[({5-[(Cyclopropylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]propanoic acid stands out due to its specific structural features, which confer unique chemical and biological properties. These include its ability to form stable complexes with metal ions and its potential for selective biological activity.

Properties

IUPAC Name

3-[[5-(cyclopropylcarbamoyl)-1,2,4-oxadiazol-3-yl]methylsulfanyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O4S/c14-8(15)3-4-18-5-7-12-10(17-13-7)9(16)11-6-1-2-6/h6H,1-5H2,(H,11,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZJXHPNMSYMQDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=NC(=NO2)CSCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301129909
Record name 3-[[[5-[(Cyclopropylamino)carbonyl]-1,2,4-oxadiazol-3-yl]methyl]thio]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301129909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119449-70-5
Record name 3-[[[5-[(Cyclopropylamino)carbonyl]-1,2,4-oxadiazol-3-yl]methyl]thio]propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119449-70-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[[[5-[(Cyclopropylamino)carbonyl]-1,2,4-oxadiazol-3-yl]methyl]thio]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301129909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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